Structural Differentiation: Ethynyl vs. Methyl Substituent Electronic and Steric Parameters
N,N-Diethyl-3-ethynyl-benzamide replaces the meta-methyl group of DEET (–CH₃, Hammett σₘ = –0.07, molar refractivity = 5.65) with an ethynyl group (–C≡CH, Hammett σₘ = 0.21, molar refractivity = 10.0). This substitution results in a reversal of electronic character from electron-donating to electron-withdrawing at the meta position and a near-doubling of substituent molar refractivity, which influences both target binding interactions and volatilization properties critical to repellent performance [1]. The sp-hybridized ethynyl carbon also introduces a linear geometry (C–C≡C–H bond angle ~180°) that is sterically and conformationally distinct from the tetrahedral methyl group [2].
| Evidence Dimension | Hammett substituent constant (σₘ) and molar refractivity (MR) |
|---|---|
| Target Compound Data | σₘ = 0.21; MR = 10.0 cm³/mol (ethynyl substituent) |
| Comparator Or Baseline | DEET (3-methyl): σₘ = –0.07; MR = 5.65 cm³/mol |
| Quantified Difference | Δσₘ = +0.28 (shift from electron-donating to electron-withdrawing); ΔMR = +4.35 cm³/mol (~77% increase) |
| Conditions | Calculated from standard Hammett and molar refractivity tables; values are substituent constants, not assay-dependent |
Why This Matters
The reversal of electronic character and increased steric bulk at the meta position are expected to alter target receptor interactions and volatility, providing a structurally distinct tool compound for SAR studies that cannot be replicated by DEET or methyl-substituted analogs.
- [1] Hansch, C.; Leo, A.; Taft, R.W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev. 1991, 91, 165–195. View Source
- [2] Viswanadhan, V.N.; Ghose, A.K.; Revankar, G.R.; Robins, R.K. Atomic Physicochemical Parameters for Three Dimensional Structure Directed Quantitative Structure-Activity Relationships. 4. Additional Parameters for Hydrophobic and Dispersive Interactions and Their Application for an Automated Superposition of Certain Naturally Occurring Nucleoside Antibiotics. J. Chem. Inf. Comput. Sci. 1989, 29, 163–172. View Source
